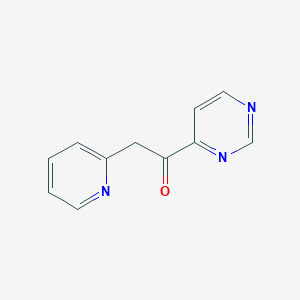
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one is an organic compound that belongs to the class of pyrrolones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one typically involves the condensation of benzylamine with benzaldehyde followed by cyclization with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.
化学反応の分析
Types of Reactions
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one: Known for its unique structure and potential biological activities.
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-thione: Similar structure but with a sulfur atom, potentially different biological activities.
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-imine: Contains an imine group, which may alter its reactivity and biological properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets
特性
CAS番号 |
65155-73-9 |
|---|---|
分子式 |
C24H19NO |
分子量 |
337.4 g/mol |
IUPAC名 |
(3E)-1-benzyl-3-benzylidene-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H19NO/c26-24-22(16-19-10-4-1-5-11-19)17-23(21-14-8-3-9-15-21)25(24)18-20-12-6-2-7-13-20/h1-17H,18H2/b22-16+ |
InChIキー |
IPXQLTKDYGPVNQ-CJLVFECKSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=C/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CN2C(=CC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)

![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)





![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine](/img/structure/B12910613.png)



![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)
